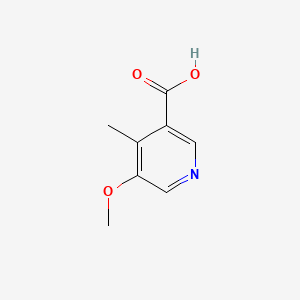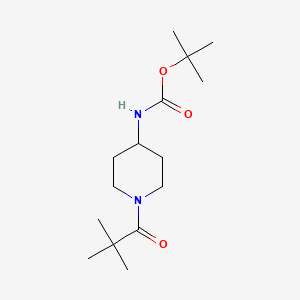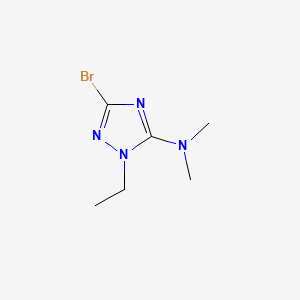
Acide 5-méthoxy-4-méthylnicotinique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-4-methylnicotinic acid is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 5-Methoxy-4-methylnicotinic acid is 1S/C8H9NO3/c1-5-6 (8 (10)11)3-9-4-7 (5)12-2/h3-4H,1-2H3, (H,10,11) . This indicates the presence of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
5-Methoxy-4-methylnicotinic acid has a molecular weight of 167.16200 . The exact mass is 167.05800 . The LogP value is 1.09680, indicating its lipophilicity . The physical form of the compound is solid .Mécanisme D'action
The mechanism of action of 5-Methoxy-4-methylnicotinic acid is not fully understood. However, it has been reported to inhibit the activity of acetylcholinesterase, which can increase the levels of acetylcholine in the brain. This can improve cognitive function and memory. 5-Methoxy-4-methylnicotinic acid has also been reported to have antioxidant properties, which can protect against oxidative stress-induced cell death.
Biochemical and Physiological Effects:
5-Methoxy-4-methylnicotinic acid has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can increase the levels of acetylcholine in the brain. This can improve cognitive function and memory. 5-Methoxy-4-methylnicotinic acid has also been reported to have antioxidant properties, which can protect against oxidative stress-induced cell death. Additionally, 5-Methoxy-4-methylnicotinic acid has been reported to have anti-inflammatory properties, which can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Methoxy-4-methylnicotinic acid in lab experiments is that it has been reported to have neuroprotective effects and can protect against oxidative stress-induced cell death. This can be useful in studying the effects of oxidative stress on cells and in developing potential treatments for neurodegenerative diseases. However, one limitation of using 5-Methoxy-4-methylnicotinic acid in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 5-Methoxy-4-methylnicotinic acid. One direction is to further investigate its mechanism of action and to determine how it exerts its neuroprotective effects. Another direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. Additionally, 5-Methoxy-4-methylnicotinic acid could be studied for its potential use in the treatment of other conditions, such as inflammation and oxidative stress-induced cell death.
Méthodes De Synthèse
5-Methoxy-4-methylnicotinic acid can be synthesized using various methods, including the reaction of 5-methoxy-2-methylpyridine with ethyl chloroformate and sodium hydroxide. Another method involves the reaction of 5-methoxy-2-methylpyridine with chloroacetic acid and sodium hydroxide. These methods have been reported in the literature and have been used to obtain 5-Methoxy-4-methylnicotinic acid in high yields.
Applications De Recherche Scientifique
- Contexte: La nicotinamide, un dérivé amide de l'acide nicotinique, a été étudiée pour ses applications biologiques. En tant que composant du nicotinamide adénine dinucléotide (NAD), elle joue un rôle crucial dans le métabolisme cellulaire .
- Production d'acide nicotinique: Enquêter sur des méthodes écologiques pour produire de l'acide nicotinique à partir de matières premières disponibles dans le commerce. L'acide 5-méthoxy-4-méthylnicotinique pourrait offrir une voie alternative pour la synthèse à l'échelle industrielle .
Propriétés antibactériennes et anti-biofilm
Applications industrielles
Safety and Hazards
Propriétés
IUPAC Name |
5-methoxy-4-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-6(8(10)11)3-9-4-7(5)12-2/h3-4H,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMYHQRTBWLEQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does the synthesis of 2-Methoxyonychine alkaloids, like Oxylopidine, provide insights into the structure of 5-Methoxy-4-methylnicotinic acid?
A: The research paper describes a novel synthesis route for 2-Methoxyonychine alkaloids, a group of naturally occurring compounds with potential medicinal properties []. A key step in this synthesis involves the cyclization of 2-phenyl-5-methoxy-4-methylnicotinic acid esters using polyphosphoric acid. The successful synthesis and characterization of various 2-methoxyonychines, including Oxylopidine, confirms the structure of the precursor molecule, 5-Methoxy-4-methylnicotinic acid. This compound serves as a crucial building block, and its structure directly influences the formation and characteristics of the final alkaloids. The revised structure of Oxylopidine, achieved through this synthesis, highlights the importance of understanding the structural features of 5-Methoxy-4-methylnicotinic acid for future studies on these alkaloids.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B572428.png)
![6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B572429.png)




![Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile](/img/structure/B572439.png)
![3'-(Dimethylcarbamoyl)-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572443.png)




![1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane](/img/structure/B572450.png)
